4-aminobutane-1-thiol

Descripción

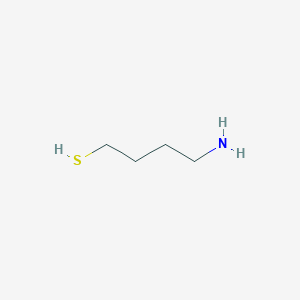

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-aminobutane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NS/c5-3-1-2-4-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIRRYXTXJAZPMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90175332 | |

| Record name | 1-Butanethiol, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21100-03-8 | |

| Record name | 4-Amino-1-butanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21100-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanethiol, 4-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021100038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanethiol, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminobutane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Aminobutane 1 Thiol and Its Analogues

Direct Synthesis Approaches

Direct approaches aim to construct the target molecule in fewer steps, typically by introducing the thiol functionality onto a pre-existing amino-butane backbone or vice-versa.

Routes from Amino Acid Precursors

Amino acids serve as valuable chiral building blocks for the synthesis of complex molecules. The chiral analogue of 4-aminobutane-1-thiol, (S)-2-aminobutane-1,4-dithiol, also known as dithiobutylamine (B15130755) (DTBA), was rationally designed and is synthesized from the naturally occurring amino acid, L-aspartic acid. wikipedia.org This pathway leverages the inherent stereochemistry of the starting material to produce an enantiomerically pure product.

The synthesis involves the conversion of both carboxylic acid groups of L-aspartic acid into functional groups that can be transformed into thiols. This multi-step process typically includes the reduction of the carboxylic acids to alcohols, followed by conversion to leaving groups (like tosylates or halides), and finally, displacement with a sulfur nucleophile to install the thiol moieties.

Reactions Involving Butane-1,4-diamine with Thiolating Agents

A conceptually direct route to this compound involves the selective mono-thiolation of butane-1,4-diamine. This approach is challenging due to the presence of two nucleophilic amino groups, which can lead to symmetric disubstitution or other side reactions. A successful synthesis would require careful control of stoichiometry and reaction conditions to favor the monosubstituted product.

While specific, high-yield preparations using this exact method are not extensively documented in readily available literature, a plausible route could involve the reaction of a large excess of butane-1,4-diamine with a suitable thiolating agent, such as a thiirane (B1199164) (e.g., ethylene (B1197577) sulfide). The ring-opening of the strained thiirane by one of the amino groups would introduce the desired aminothiol (B82208) structure. However, controlling the reaction to prevent further reaction at the second amine or at the newly formed thiol would be critical. More complex reactions, such as those between butane-1,4-diamine, formaldehyde, and thiourea, have been reported to yield heterocyclic structures like 5,5′-(butane-1,4-diyl)bis(1,3,5-triazinane-2-thione) rather than the simple aminothiol. researchgate.net

Indirect Synthesis via Disulfide Reduction

An effective and common strategy for the preparation and stable storage of thiols is to synthesize the corresponding symmetrical disulfide first, followed by a reductive cleavage to yield the final thiol. This indirect method avoids handling the more reactive and easily oxidized free thiol. For this compound, the intermediate would be bis(4-aminobutyl) disulfide.

The synthesis can proceed by oxidizing this compound, or more practically, by reacting a 4-halobutylamine derivative with a disulfide source. The final and crucial step is the reduction of the disulfide bond (S-S) to yield two equivalents of the free thiol. This reduction is typically achieved with high efficiency using various reducing agents. Common reagents for this transformation include phosphines like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or other thiols like dithiothreitol (B142953) (DTT) or 1,4-butanedithiol (B72698) (BDT). rsc.org The use of a volatile reducing agent like BDT can be advantageous as it can be removed by evaporation. rsc.org

| Reaction Step | Starting Material | Key Reagents | Intermediate/Product |

| Oxidation | This compound | Air (O₂), mild oxidants | Bis(4-aminobutyl) disulfide |

| Reduction | Bis(4-aminobutyl) disulfide | TCEP, DTT, or BDT | This compound |

Specialized Synthetic Pathways

More intricate, multi-step syntheses are often employed to achieve higher purity and better control over the introduction of functional groups, especially when dealing with reactive moieties like thiols.

Phthalimide-based Synthesis Routes for this compound

The Gabriel synthesis is a classic and robust method for preparing primary amines that avoids the over-alkylation problems associated with using ammonia. masterorganicchemistry.comyoutube.com This pathway can be adapted to synthesize this compound by using a bifunctional starting material.

A documented route involves using 2-(4-bromobutyl)isoindoline-1,3-dione as a key intermediate. In this molecule, the amine functionality is "protected" as a phthalimide (B116566). This intermediate reacts with a sulfur nucleophile, such as potassium thioacetate (B1230152), to introduce the sulfur atom. The thioacetate is used to protect the thiol during the reaction. The final step involves the removal of both protecting groups. The phthalimide group is typically cleaved using hydrazine (B178648) (H₂NNH₂) or acid hydrolysis, while the acetyl group on the sulfur is removed by hydrolysis, yielding the target this compound, often isolated as its hydrochloride salt.

| Step | Description | Key Reagents |

| 1 | Nucleophilic substitution | 2-(4-bromobutyl)isoindoline-1,3-dione, Potassium thioacetate (KSAc) |

| 2 | Deprotection | Hydrazine (H₂NNH₂) or HCl/H₂O |

Enantioselective Synthesis of Chiral Analogues, e.g., (S)-2-Aminobutane-1,4-dithiol

The demand for enantiomerically pure compounds, particularly in biochemistry and pharmacology, necessitates stereocontrolled synthetic methods. The synthesis of (S)-2-aminobutane-1,4-dithiol (DTBA) is a prime example of an enantioselective pathway starting from a chiral precursor. wikipedia.org

As mentioned previously (Section 2.1.1), this synthesis begins with L-aspartic acid. The key to the synthesis is the stereospecific transformation of the two carboxyl groups into thiol groups while preserving the (S)-configuration at the C-2 position, which bears the amino group. A detailed synthetic sequence would involve:

Protection of the amino group (e.g., as a Boc or Cbz derivative).

Reduction of both carboxylic acid moieties to primary alcohols, yielding a protected aminodiol.

Activation of the two hydroxyl groups by converting them into good leaving groups (e.g., mesylates or tosylates).

Nucleophilic substitution of the leaving groups with a protected thiol source, like thioacetate.

Final deprotection of the amino group and the two thioacetates to reveal the primary amine and the two thiol groups of the final product, DTBA.

This method provides access to the pure (S)-enantiomer, which has been developed as a superior reducing agent to DTT for certain biochemical applications. wikipedia.org

| Starting Material | Key Transformations | Chiral Center Control | Final Product |

| L-Aspartic Acid | Protection, Di-reduction, Activation, Disubstitution, Deprotection | Maintained from starting material | (S)-2-Aminobutane-1,4-dithiol |

Rearrangement Reactions in Aminothiol Synthesis

While direct applications of rearrangement reactions in the synthesis of this compound are not extensively documented, analogous transformations in organic chemistry provide a conceptual framework for potential synthetic routes. The Hofmann and Beckmann rearrangements, in particular, are powerful methods for the formation of amines and amides, respectively, which are key functional groups in aminothiols and their precursors.

The Hofmann rearrangement is a notable reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgslideshare.net This reaction typically proceeds by treating the amide with bromine or chlorine in a basic solution, such as sodium hydroxide. wikipedia.orgnumberanalytics.com The process involves the formation of an N-bromoamide intermediate, which then rearranges to an isocyanate. wikipedia.orgmasterorganicchemistry.com Subsequent hydrolysis of the isocyanate yields the primary amine and carbon dioxide. wikipedia.orgchemistrysteps.com A key advantage of the Hofmann rearrangement is its ability to shorten a carbon chain while introducing an amine group, which could be a valuable step in a multi-step synthesis of aminothiol derivatives. numberanalytics.comchemistrysteps.com

The Beckmann rearrangement transforms an oxime into an amide. wikipedia.orgchemistrysteps.comorganic-chemistry.org This acid-catalyzed reaction involves the protonation of the oxime's hydroxyl group, followed by the migration of the alkyl or aryl group that is anti-periplanar to the leaving group on the nitrogen atom. wikipedia.orgchemistrysteps.com This rearrangement leads to the formation of a nitrilium ion, which is then hydrated to produce the corresponding amide. wikipedia.orgnih.gov The resulting amide could subsequently be a precursor for an aminothiol. The choice of acidic catalyst can vary, with reagents like sulfuric acid, polyphosphoric acid, and tosyl chloride being commonly employed. wikipedia.org

A summary of these rearrangement reactions is presented below.

| Reaction | Starting Material | Key Reagents | Product | Key Features |

| Hofmann Rearrangement | Primary Amide | Br₂ or Cl₂, NaOH | Primary Amine (with one less carbon) | Carbon chain shortening; introduction of an amine group. wikipedia.orgnumberanalytics.comchemistrysteps.com |

| Beckmann Rearrangement | Oxime | Acid (e.g., H₂SO₄, PPA) | Amide | Rearrangement of an oxime to an amide. wikipedia.orgchemistrysteps.comorganic-chemistry.org |

Synthesis of 4-aminobutane-1,2,3-triol (B8790892) Enantiomers

A significant analogue of this compound is 4-aminobutane-1,2,3-triol. An efficient synthesis for the (2R,3S) and (2S,3R) enantiomers of this compound has been developed, utilizing either D- or L-glucose as the starting material. nih.gov A pivotal step in this synthetic pathway is the one-pot conversion of an aldehyde to an amide, a method that has been extended to other carbohydrate-derived aldehydes. nih.gov This stereoselective synthesis is crucial for obtaining isomerically pure aminopolyols. nih.gov

The synthesis of these chiral aminoalcohols from readily available and inexpensive starting materials highlights a practical approach to producing these complex molecules. nih.gov The resulting enantiomers of 4-aminobutane-1,2,3-triol are valuable synthons for various applications in medicinal and bioorganic chemistry. nih.gov

Advanced Purification and Isolation Techniques in Aminothiol Synthesis

The purification and isolation of aminothiols are critical steps to ensure the final product's purity and are often challenging due to the compound's dual functionality. A variety of advanced techniques are employed to address these challenges.

Chromatographic Methods: High-performance liquid chromatography (HPLC) is a widely used technique for the analysis and purification of aminothiols. nih.gov For quantitative analysis, especially in biological samples, HPLC with fluorescence detection (HPLC-FD) is often employed after derivatization of the thiol group. nih.gov Covalent chromatography, utilizing resins such as thiopropyl resin, is a specific method for purifying thiol-containing molecules. gbiosciences.com This technique involves the formation of a reversible covalent bond between the thiol group of the target molecule and the resin. gbiosciences.com Other chromatographic methods like ion-exchange and size-exclusion chromatography are also applicable, separating molecules based on charge and size, respectively. youtube.comresearchgate.net

Recrystallization: Recrystallization is a fundamental technique for purifying solid compounds. wikipedia.orgyoutube.com The process involves dissolving the impure solid in a suitable hot solvent and then allowing it to cool slowly. youtube.com As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent. wikipedia.orgyoutube.com The choice of solvent is crucial for successful recrystallization. youtube.com For amino acids, methods involving neutralization or the addition of a polyvalent alcohol or surfactant can improve crystal formation. google.com

Extraction and Other Techniques: Liquid-liquid extraction is a common method used to separate compounds based on their differential solubilities in two immiscible liquid phases. google.comnih.gov This technique can be used as a preliminary purification step to remove major impurities. google.com Capillary electrophoresis is another powerful separation technique that has been applied to the analysis of aminothiols, often after derivatization. nih.gov For amino acids, neutralization dialysis has also been explored as a purification method. researchgate.net

A summary of these purification techniques is provided in the table below.

| Purification Technique | Principle of Separation | Application for Aminothiols |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase. nih.gov | Analysis and purification of aminothiols and their derivatives. nih.gov |

| Covalent Chromatography | Formation of a reversible covalent bond between the target molecule and the stationary phase. gbiosciences.com | Specific purification of thiol-containing compounds. gbiosciences.com |

| Ion-Exchange Chromatography | Separation based on the net charge of the molecule. youtube.com | Purification of charged molecules like aminothiols. researchgate.net |

| Recrystallization | Difference in solubility between the compound and impurities in a given solvent at different temperatures. wikipedia.org | Purification of solid aminothiols and their derivatives. youtube.com |

| Liquid-Liquid Extraction | Differential solubility in two immiscible liquids. google.com | Preliminary purification and removal of impurities. nih.gov |

| Capillary Electrophoresis | Separation based on the differential migration of charged species in an electric field. nih.gov | Analysis and separation of aminothiols. nih.gov |

Derivatization and Chemical Reactivity of 4 Aminobutane 1 Thiol

Thiol Group Reactivity

The thiol (sulfhydryl) group is the more reactive of the two functional groups under many conditions. Its reactivity is centered on the nucleophilicity of the thiolate anion (RS⁻) and its susceptibility to oxidation.

The thiol group of 4-aminobutane-1-thiol can be readily oxidized to form a disulfide bond (-S-S-). This conversion is a redox reaction where two thiol molecules are linked, forming a symmetrical disulfide, bis(4-aminobutyl) disulfide. libretexts.org In this process, each sulfur atom loses a bond to hydrogen and gains a bond to the other sulfur atom. libretexts.org

The oxidation of thiols to disulfides is generally a two-step process that can proceed through various intermediates depending on the oxidant. nih.gov Common laboratory oxidants such as iodine (I₂) or bromine (Br₂) can be used to facilitate this reaction. The reaction can also occur via air oxidation, particularly in the presence of metal catalysts.

Two-electron oxidation of the thiol group, for instance by hydrogen peroxide, initially generates a sulfenic acid (R-SOH) intermediate. nih.gov This highly reactive species can then quickly react with another thiol molecule to yield the final disulfide product and a molecule of water. nih.govnih.gov Alternatively, one-electron oxidation can produce a thiyl radical (RS•), and the recombination of two such radicals forms the disulfide bond. nih.govnih.gov

Table 1: Products of Thiol Oxidation

| Reactant | Oxidation Product | Key Feature |

|---|---|---|

| This compound | bis(4-aminobutyl) disulfide | Formation of a symmetrical disulfide bridge (-S-S-) |

Thiol-disulfide exchange is a fundamental reaction in which a free thiol reacts with a disulfide bond. This process involves the cleavage of the existing disulfide bond and the formation of a new one. The reaction proceeds via a nucleophilic attack of a thiolate anion (from a molecule like this compound) on one of the sulfur atoms of a disulfide bridge (R'-S-S-R'). libretexts.org

This attack is consistent with an Sₙ2 type mechanism, where the attacking sulfur atom acts as the nucleophile and one of the sulfur atoms of the disulfide acts as the electrophile. libretexts.orgnih.gov The reaction proceeds through a transient and unstable trigonal bipyramidal intermediate containing a trisulfide-like structure. nih.govrsc.org Subsequently, the original disulfide bond breaks, releasing one of the original sulfur atoms as a new free thiol (R'-SH). libretexts.org

These exchange reactions are crucial in biological systems, such as in the folding of proteins where disulfide bonds are formed and rearranged, and in redox regulation involving molecules like glutathione (B108866). libretexts.orgnih.gov The reaction is reversible, and the equilibrium position is determined by the relative concentrations and redox potentials of the thiols and disulfides involved.

The nucleophilic nature of the thiol group makes it a target for a wide variety of electrophilic probes and labeling agents. These reagents are designed to form stable, covalent bonds with thiols and are frequently used to tag molecules for detection or to study protein structure and function. mdpi.comnih.gov

Common classes of thiol-reactive probes include:

Haloacetamides and Haloacetates: Reagents like iodoacetamide (B48618) react with thiols via an Sₙ2 nucleophilic substitution reaction, where the thiol displaces the halide ion to form a stable thioether bond.

Maleimides: These probes react with thiols through a Michael addition mechanism. The thiol adds across the double bond of the maleimide (B117702) ring, forming a stable thioether linkage. mdpi.com

Disulfide Reagents: Probes containing a disulfide bond, such as Ellman's reagent (DTNB) or 2-pyridyl disulfides, react via thiol-disulfide exchange. mdpi.com This reaction is often used to quantify the number of free thiol groups in a sample. For example, the reaction of a thiol with DTNB releases a colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which can be measured spectrophotometrically.

Table 2: Common Thiol-Reactive Probes and Their Reaction with this compound

| Probe Class | Example Reagent | Reaction Type | Resulting Linkage |

|---|---|---|---|

| Haloacetyl Derivatives | Iodoacetamide | Nucleophilic Substitution | Thioether |

| Maleimides | N-Ethylmaleimide (NEM) | Michael Addition | Thioether |

| Disulfides | Ellman's Reagent (DTNB) | Thiol-Disulfide Exchange | Asymmetrical Disulfide |

Amine Group Reactivity

The primary amine group of this compound is also a potent nucleophile, though generally less so than the thiolate anion. It can participate in a variety of reactions, most notably nucleophilic substitutions and condensations with carbonyl compounds.

The lone pair of electrons on the nitrogen atom allows the amine group to act as a nucleophile and attack electron-deficient centers. youtube.com A classic example is the reaction with haloalkanes (alkyl halides). In this Sₙ2 reaction, the amine attacks the electrophilic carbon atom of the haloalkane, displacing the halide ion. chemguide.co.uk

The initial reaction between this compound and a haloalkane (e.g., bromoethane) would yield a secondary amine. chemguide.co.uk However, this product still possesses a lone pair of electrons on the nitrogen and can act as a nucleophile itself. youtube.com Consequently, it can react with additional molecules of the haloalkane, leading to the formation of a tertiary amine and, ultimately, a quaternary ammonium (B1175870) salt, in which the nitrogen atom is bonded to four carbon atoms and carries a positive charge. youtube.comchemguide.co.uk This potential for multiple substitutions can make controlling the outcome of such reactions challenging. chemguide.co.uk

Primary amines readily react with aldehydes and ketones in a condensation reaction to form imines, commonly known as Schiff bases. wjpsonline.comdergipark.org.tr This reaction is a cornerstone of organic chemistry and is characterized by the formation of a carbon-nitrogen double bond (C=N). dergipark.org.tr

The mechanism begins with the nucleophilic attack of the amine group of this compound on the electrophilic carbonyl carbon of an aldehyde or ketone. youtube.com This addition forms an unstable intermediate called a carbinolamine or hemiaminal. wjpsonline.com The reaction is reversible and is typically catalyzed by either an acid or a base. wjpsonline.com Following its formation, the carbinolamine undergoes dehydration (loss of a water molecule) to form the stable imine product. youtube.com Schiff bases derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to conjugation. wjpsonline.com

Bifunctional Reactivity in Organic Transformations

The presence of two distinct nucleophilic centers—the nitrogen of the amino group and the sulfur of the thiol group—allows this compound to participate in a diverse range of chemical reactions. The relative reactivity of these groups can be influenced by reaction conditions, enabling its use as a versatile building block in organic synthesis. Generally, the thiol group is a more potent nucleophile than the amino group, particularly when deprotonated to the thiolate anion. This differential reactivity is foundational to its selective derivatization.

A significant application of its bifunctionality is in the synthesis of heterocyclic compounds. For instance, aminothiols can react with aldehydes or ketones. The initial reaction can involve either the amine, forming a Schiff base (imine), or the thiol, forming a hemithioacetal. Subsequent intramolecular reaction of the remaining functional group leads to the formation of a stable heterocyclic ring, such as a tetrahydro-1,3-thiazepine. The flexible four-carbon chain facilitates the formation of this seven-membered ring system.

Furthermore, this dual reactivity is valuable in multi-step syntheses where one group can be selectively protected while the other is modified. For example, the amino group can be protected with a standard protecting group (e.g., Boc), allowing the thiol to undergo reactions such as alkylation or Michael addition. Subsequent deprotection of the amine allows for further functionalization, such as acylation or reductive amination.

The table below summarizes some representative organic transformations involving bifunctional aminothiols, illustrating the types of products that can be synthesized.

| Reactant | Reaction Type | Resulting Structure/Intermediate | Significance |

|---|---|---|---|

| Aldehyde/Ketone | Cyclocondensation | Tetrahydro-1,3-thiazepine | Formation of seven-membered heterocycles |

| α,β-Unsaturated Carbonyl | Michael Addition | γ-Thio amine | Selective C-S bond formation |

| Acyl Chloride (with protected amine) | Thioesterification | Thioester | Synthesis of thioester derivatives |

| Alkyl Halide (with protected amine) | Alkylation | Thioether | Formation of functionalized thioethers |

Coordination Chemistry with Metal Ions

This compound is an effective chelating ligand in coordination chemistry. It can bind to a single metal center through both the "hard" nitrogen donor of the amine and the "soft" sulfur donor of the thiol, forming a stable chelate ring. wikipedia.org The length and flexibility of the butane (B89635) backbone are well-suited for forming a seven-membered ring with the metal ion, a reasonably stable conformation.

This (N,S) bidentate coordination is observed with a variety of transition metal ions. nih.gov The interaction with metal ions like copper(II), nickel(II), zinc(II), cadmium(II), and palladium(II) has been studied with analogous aminothiol (B82208) ligands. nih.govnih.gov The synthesis of these complexes is typically achieved by reacting a salt of the desired metal with the aminothiol ligand in a suitable solvent. nih.gov

The geometry of the resulting metal complex is dictated by the coordination number and electronic preference of the metal ion. For instance, with Cu(II), square planar geometries are often observed, whereas with Zn(II) or Cd(II), tetrahedral geometries are more common. nih.gov These structural variations influence the chemical and physical properties of the complexes, including their stability, solubility, and potential catalytic activity.

The table below details the coordination behavior of aminothiol ligands with various metal ions, based on findings from related systems. nih.govresearchgate.netresearchgate.net

| Metal Ion | Typical Metal Salt Precursor | Coordination Mode | Observed Geometry |

|---|---|---|---|

| Copper(II) | Copper(II) Acetate | Bidentate (N,S) | Square Planar nih.gov |

| Nickel(II) | Nickel(II) Acetate | Bidentate (N,S) | Tetrahedral/Square Planar nih.gov |

| Zinc(II) | Zinc(II) Acetate | Bidentate (N,S) | Tetrahedral nih.gov |

| Cadmium(II) | Cadmium(II) Acetate | Bidentate (N,S) | Tetrahedral nih.gov |

| Palladium(II) | Potassium Tetrachloropalladate(II) | Bidentate (N,S) | Square Planar nih.gov |

Applications of 4 Aminobutane 1 Thiol in Materials Science Research

Integration into Advanced Polymer Systems

The unique characteristics of 4-aminobutane-1-thiol allow for its incorporation into various polymer systems, leading to materials with enhanced functionalities.

Synthesis of Conducting Polymers

While direct polymerization of this compound to form a conducting polymer is not a common approach, its functional groups are instrumental in the modification of existing conducting polymers or in the synthesis of functionalized monomers. The thiol-ene "click" chemistry is a highly efficient method for the side-chain functionalization of conducting polymers like poly(3,4-propylenedioxythiophene) (ProDOT). researchgate.net This strategy allows for the introduction of specific functionalities, such as the amino group from this compound, onto the polymer backbone. This can influence the polymer's solubility, processability, and its interaction with other materials, which is crucial for applications in organic electronics and sensors. The presence of the amine group can also provide a site for further chemical modifications, enabling the development of smart polymers that respond to pH or other chemical stimuli.

A general approach for such functionalization is depicted in the table below:

| Polymer Backbone | Functionalization Strategy | Resulting Property | Potential Application |

| Poly(3,4-propylenedioxythiophene) (ProDOT) | Thiol-ene reaction with this compound | Introduction of primary amine groups | pH-responsive sensors, bio-functional interfaces |

| Polyaniline (PANI) | Post-polymerization modification | Enhanced solubility and processability | Anti-static coatings, corrosion protection |

Development of Photoresponsive Materials

The development of photoresponsive materials often involves the incorporation of photochromic molecules into a polymer matrix. While there is no direct evidence of this compound being the primary component in such materials, its functional groups can play a crucial role as linkers or stabilizers. For instance, the thiol group can anchor photochromic dyes to a polymer backbone or a nanoparticle surface, while the amine group can be used to tune the local environment of the chromophore, potentially influencing its photo-switching behavior. The principles of self-assembly, driven by the interactions of the amine and thiol groups, could also be exploited to create ordered structures of photoresponsive molecules within a material. beilstein-journals.orgnih.gov

Surface Modification of Nanomaterials

The ability of this compound to form strong bonds with metal surfaces makes it an excellent ligand for the surface modification of nanomaterials, particularly noble metal nanoparticles.

Ligand for Noble Metal Nanoparticles, e.g., Gold Nanoparticles

The thiol group of this compound exhibits a strong affinity for gold, leading to the formation of stable self-assembled monolayers (SAMs) on the surface of gold nanoparticles (AuNPs). nih.gov This surface functionalization serves several purposes: it prevents the aggregation of nanoparticles, enhances their stability in various solvents, and introduces reactive amine groups on the surface. These amine groups can then be used to conjugate biomolecules such as DNA, proteins, and antibodies, making the AuNPs suitable for a wide range of biomedical applications, including biosensing, drug delivery, and bioimaging. nih.gov The length of the alkyl chain in aminothiols can influence the properties of the resulting AuNPs, such as their surface plasmon resonance. nih.gov

The following table summarizes the key features of aminothiol-capped gold nanoparticles:

| Ligand | Nanoparticle Core | Key Feature of Functionalization | Application Area |

| This compound (hypothetical) | Gold (Au) | Provides a stable shell with primary amine groups for further conjugation. | Biosensing, Drug Delivery |

| Cysteine | Gold (Au) | Amino acid capping provides biocompatibility. nih.gov | Biomedical applications |

| 4-aminoantipyrine | Gold (Au) | Acts as both reducing and capping agent. rsc.org | Colorimetric sensing |

Functionalization of Conjugated Microporous Polymers for Catalysis

Conjugated microporous polymers (CMPs) are a class of materials with high surface areas and tunable porosity, making them promising candidates for applications in catalysis. The functionalization of CMPs with specific catalytic sites is crucial for their performance. Thiol-yne click chemistry has been employed to introduce thiol groups into the porous framework of CMPs. rsc.orgrsc.org Subsequently, these thiol groups can be used to anchor metal nanoparticles, such as gold, within the polymer matrix. rsc.org While direct use of this compound for this purpose is not extensively documented, its bifunctional nature suggests a potential role. The thiol group could anchor the molecule to a pre-existing site within the CMP, while the amine group could either act as a basic catalytic site itself or be used to chelate metal ions for catalytic reactions. The presence of both functionalities could lead to synergistic catalytic effects.

Role as Building Blocks and Scaffolds for Novel Material Architectures

The self-assembly of molecules is a powerful bottom-up approach for the construction of well-defined nanostructures. beilstein-journals.orgnih.gov The bifunctional nature of this compound makes it an ideal building block for creating such architectures. The thiol group can anchor the molecule to a substrate, such as a gold surface, forming a self-assembled monolayer. The terminal amine groups of the assembled molecules then present a new functional surface that can be further modified or used to direct the assembly of subsequent layers. This layer-by-layer assembly can be used to create complex, three-dimensional structures with tailored chemical and physical properties. nih.gov The interplay of hydrogen bonding between the amine groups and the covalent bonding of the thiol groups to the substrate can lead to highly ordered and stable material architectures with potential applications in nanoelectronics, sensing, and catalysis.

Role of 4 Aminobutane 1 Thiol in Biochemical and Biological Systems Research

Biochemical Reducing Agent Applications

As a thiol-containing compound, 4-aminobutane-1-thiol can act as a reducing agent, a property that is crucial for various in vitro biochemical assays. Its ability to participate in thiol-disulfide exchange reactions is central to its applications in maintaining the integrity of proteins and facilitating their study.

The thiol groups of cysteine residues in proteins are susceptible to oxidation, which can lead to the formation of disulfide bonds, either intramolecularly or intermolecularly. nih.gov Such modifications can alter protein structure and function. In many research settings, it is essential to maintain these thiol groups in their reduced state to preserve the native conformation and activity of the protein. nih.gov

This compound can help maintain a reducing environment, preventing unwanted oxidation of sensitive cysteine residues. nih.gov This is particularly important during protein purification and characterization, where proteins are removed from their native, highly reducing cellular environment. nih.govnih.gov The reversible oxidation of its own thiol group allows this compound to protect protein thiols from irreversible oxidation, which could otherwise lead to protein aggregation and loss of function. nih.gov

The correct folding of many proteins, especially those destined for secretion or localization in specific cellular compartments, depends on the proper formation of disulfide bonds. mdpi.com The study of this process, known as oxidative protein folding, often requires precise control over the redox environment. mdpi.com Misfolded proteins with incorrect disulfide bonds can be a significant challenge in these studies. mdpi.com

This compound can be used as a reducing agent to break incorrectly formed disulfide bonds, allowing the protein to explore alternative conformational states and eventually reach its native, functional structure. nih.gov By controlling the concentration of both the reduced (thiol) and oxidized (disulfide) forms of aminothiols like this compound, researchers can create a redox buffer system that mimics the cellular environment and facilitates the correct pairing of cysteine residues. This approach is invaluable for in vitro refolding studies of complex proteins. nih.gov

Enzyme Activity and Interaction Studies

The functional groups of this compound enable it to interact with and modulate the activity of various enzymes. This makes it a useful probe for investigating enzyme mechanisms, binding affinities, and active site architecture.

Research has shown that thiol-reactive reagents can inactivate certain enzymes. An example of this is the inactivation of 4-aminobutyrate aminotransferase from pig brain by such reagents. nih.gov Studies have demonstrated that the reaction of a single sulfhydryl (SH) group per enzyme dimer with a thiol-modifying compound results in a significant loss of its aminotransferase activity. nih.gov In one study, this modification led to a 95% loss of activity. nih.gov This inactivation occurs without the dissociation of the enzyme's cofactor, pyridoxal-P or pyridoxamine-P, from the catalytic site, indicating that the modification directly impacts a critical cysteine residue. nih.gov The environment of this reactive thiol group has been characterized as being shielded within the protein matrix. nih.gov

Table 1: Inactivation of 4-Aminobutyrate Aminotransferase

| Modifying Condition | Effect on Enzyme | Reference |

| Reaction with 5,5'-dithiobis-2-nitrobenzoic acid | 95% loss of activity upon reaction of one SH group per dimer | nih.gov |

| Reaction with N-iodoacetylaminoethyl-5-naphthylamine-1-sulfonic acid | 95% loss of activity upon reaction of one SH group per dimer | nih.gov |

The bifunctional nature of this compound allows it to bind to biological macromolecules through various non-covalent and covalent interactions. The thiol group can form disulfide bonds with cysteine residues in proteins, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions are fundamental to its ability to modulate the activity of enzymes like cysteine proteases. By studying how this compound and similar molecules bind to proteins, researchers can gain insights into the structure and function of the protein's binding pockets and active sites. The affinity of such binding can be quantified, providing valuable data on the strength of the interaction.

A substrate analogue is a molecule that resembles the natural substrate of an enzyme and can bind to the enzyme's active site. Such analogues are powerful tools for studying enzyme mechanisms because they can be used to trap the enzyme in a particular state or to probe the geometry and chemical nature of the active site.

This compound can serve as a substrate analogue for enzymes that act on amino acids or other small molecules containing an amino group. For instance, in the study of enzymes like 2-aminoethanethiol (cysteamine) dioxygenase (ADO), which catalyzes the oxidation of the thiol group of its substrate, molecules with a similar aminothiol (B82208) structure are of great interest. nih.gov By systematically altering the structure of the substrate, as with this compound, researchers can investigate which molecular features are critical for substrate binding and catalysis. This approach helps to elucidate the enzymatic reaction mechanism and the role of specific functional groups in the catalytic process.

Antioxidant Mechanisms and Cellular Stress Research

The dual functionality of this compound, conferred by its amino and thiol groups, makes it an active participant in the cellular redox environment. Its ability to counteract oxidative damage is a key area of investigation.

Free Radical Scavenging Properties

Aminothiols are recognized as a significant class of radioprotectants and antioxidants due to their inherent ability to neutralize damaging free radicals. ias.ac.innih.gov The primary mechanism of action involves the thiol (-SH) group, which can directly scavenge reactive oxygen species (ROS) that are generated by ionizing radiation or normal metabolic processes. nih.gov When a biological system is exposed to radiation, the radiolysis of water produces highly reactive radicals such as the hydroxyl radical (•OH) and hydroperoxyl radical (HOO•). ias.ac.in In the presence of an aminothiol like this compound, the compound preferentially competes for these radicals, preventing them from attacking critical biological macromolecules like DNA. ias.ac.in

Mechanistic studies using pulse radiolysis on structurally related aminothiazole compounds have provided quantitative insights into these scavenging properties. For instance, one such derivative was found to scavenge peroxyl radicals at a remarkably high rate, demonstrating the efficiency of this class of compounds in neutralizing ROS.

| Compound Class | Radical Scavenged | Mechanism | Example Rate Constant |

| Aminothiazole | Peroxyl Radical | Radical Addition | 3 x 10⁸ M⁻¹s⁻¹ nih.gov |

This table presents data for a structurally related aminothiazole to illustrate the potential reaction kinetics of thiol-containing antioxidant compounds.

Mitigation of Oxidative Stress in Model Biological Systems

Beyond direct radical scavenging, aminothiols play a role in mitigating the broader effects of cellular oxidative stress. Oxidative stress arises from an imbalance between the production of ROS and the cell's ability to detoxify these reactive intermediates. The redox status of the body's pool of aminothiols is considered a biomarker of oxidative stress. nih.gov Studies on animal models have demonstrated that administration of novel aminothiol compounds can protect against radiation-induced injury, a condition of extreme oxidative stress. nih.gov

The protective mechanisms are multifaceted. Research has shown that certain aminothiols can upregulate the expression of key antioxidant response genes, such as Nrf2 and NQO1, while downregulating pro-oxidant enzymes like NOX1. nih.gov This action bolsters the cell's endogenous antioxidant defenses. In studies of cerebral ischemia in rats, a condition that induces significant oxidative stress, the redox status of the circulating aminothiol pool was profoundly impaired, highlighting the integral role of these compounds in the systemic response to oxidative insults. nih.gov By reducing oxidative damage and inhibiting DNA damage, these compounds can alleviate cell cycle arrest and suppress apoptosis, thereby preventing tissue injury in organs highly sensitive to radiation, such as the hematopoietic system and the gastrointestinal tract. nih.gov

Role in Thiol-Disulfide Homeostasis in Biological Processes

Thiol-disulfide homeostasis refers to the dynamic balance between the reduced thiol (-SH) and oxidized disulfide (-S-S-) forms of molecules within the cell. This equilibrium is a central control point for redox signaling and is essential for maintaining cellular function. nih.govnih.gov The thiol group of this compound can be readily oxidized to form a disulfide, allowing it to participate directly in this homeostatic balance.

Exogenous aminothiols can integrate with the endogenous thiol-disulfide network. Research on a related aminothiol, PrC-210, showed that it could form mixed disulfides with crucial intracellular thiols like cysteine and glutathione (B108866). nih.gov This interaction demonstrates that compounds like this compound can influence the cellular redox environment by affecting the ratios of key antioxidant molecules. An impaired metabolism or imbalance of aminothiols is directly linked to increased oxidative stress and is associated with a variety of pathological conditions. researcher.life

Investigation of Radiation Chemistry in Biological Contexts

The study of aminothiols as radioprotective agents is a specialized field of radiation chemistry. High-energy radiation damages biological systems through two primary mechanisms: direct action, where radiation ionizes biological molecules themselves, and indirect action, where radiation ionizes water molecules to produce ROS. nih.gov The latter is the predominant source of damage, and aminothiols are particularly effective at mitigating it. nih.gov

The principal mechanisms by which aminothiols like this compound confer radioprotection are:

Free Radical Scavenging: As detailed previously, these compounds effectively scavenge the free radicals produced from water radiolysis before they can damage cellular components. ias.ac.inmdpi.com This is considered the most important protective mechanism.

Hydrogen Donation: According to the "competition model," a radical-induced lesion on a biological target molecule (e.g., DNA) can be chemically repaired if a thiol donates a hydrogen atom to the site of damage. This "chemical reduction" restores the target molecule and transfers the radical damage to the thiol, which is less critical. taylorfrancis.com

DNA Association: The presence of the amino group, which is typically protonated and positively charged at physiological pH, allows aminothiols to associate with the negatively charged phosphate (B84403) backbone of DNA. nih.gov This proximity positions the protective thiol group to intercept radicals in the immediate vicinity of this critical genetic target. nih.gov

Studies using the related aminothiol cysteamine (B1669678) have quantified its protective effects against various forms of radiation, showing it provides significant protection against the lethal effects of different radionuclides. The degree of protection, measured by the Dose Modification Factor (DMF), is highest against radiation that acts primarily through indirect effects.

| Radionuclide | Radiation Type | Cysteamine DMF (1.3 mM) | Primary Mode of Damage |

| ³H₂O | Beta | 2.5 ± 0.3 nih.govnih.gov | Indirect |

| ¹³¹IdU | Beta/Gamma | 1.8 ± 0.2 nih.govnih.gov | Indirect/Direct |

| ¹²⁵IdU | Auger Electrons | 1.7 ± 0.1 nih.govnih.gov | Indirect/Direct |

| ²¹⁰Po-citrate | Alpha | 1.4 ± 0.1 nih.gov | Direct |

This table shows the dose modification factor (DMF) for cysteamine, demonstrating its efficacy in protecting V79 cells against various radionuclides. A higher DMF indicates greater protection.

Involvement in General Thiol Metabolism and Physiology

The metabolism of aminothiols is a complex, inter-organ process. physiology.org Systemic studies in humans have revealed fluxes of individual aminothiols between peripheral tissues, the kidney, and splanchnic organs. For instance, the kidney plays a crucial role by taking up thiol-containing peptides like cysteinyl-glycine and releasing free cysteine back into circulation, thereby ensuring the availability of this amino acid for the synthesis of the master antioxidant, glutathione. physiology.org This highlights that aminothiols are part of a compartmentalized and tightly regulated physiological network.

Beyond its role in redox balance, this compound can exert specific biological effects through interactions with enzymes. Research indicates that it can interact with cysteine proteases, a class of enzymes involved in critical cellular processes like protein degradation and apoptosis. The mechanism involves the formation of a disulfide bond between the thiol group of this compound and a cysteine residue in the enzyme's active site, leading to modulation of the enzyme's activity. This ability to interact with key enzymatic pathways underscores its potential to influence cellular signaling and metabolism.

4 Aminobutane 1 Thiol in Medicinal Chemistry Research

Development of Ligands for Metal Complexes with Biological Relevance

The dual functionality of 4-aminobutane-1-thiol, possessing both a soft thiol donor and a harder amine donor, makes it an excellent ligand for chelating a variety of metal ions. This chelating ability is extensively utilized in the design of metal complexes with specific biological applications, particularly in radiopharmaceuticals and antimicrobial agents.

Aminothiol (B82208) ligands, such as bis(aminoethanethiol) (BAT) derivatives, are foundational for creating stable complexes with radioactive metals like technetium-99m (Tc-99m). nih.gov These complexes are investigated for their potential as imaging agents for single-photon emission computed tomography (SPECT). nih.gov For instance, Tc-99m complexes with BAT ligands bearing amine sidechains have been synthesized and evaluated as potential brain perfusion imaging agents. nih.gov The structure of the ligand is crucial, as it dictates the properties of the resulting metal complex, such as its charge, lipid solubility, and biodistribution. nih.gov For example, neutral and lipid-soluble Tc-99m complexes have demonstrated significant brain uptake in animal models, a desirable characteristic for cerebral imaging agents. nih.gov The general principle involves the N2S2 ligand core (two nitrogen and two sulfur atoms) forming a stable, square pyramidal complex with the metal center, such as [TcVO]³⁺. nih.gov The design of these ligands, including the length of the carbon chain separating the amine and thiol groups as in this compound, can be systematically modified to fine-tune the biological and physical properties of the complex.

Beyond diagnostics, metal complexes incorporating thiol and amine functionalities are explored for their therapeutic potential. Rhenium(I) tricarbonyl complexes with sulfur-donor ligands, for example, have been studied for their anti-proliferative activity in cancer cells and as antimicrobial agents. nih.govrsc.org The coordination of ligands to the rhenium core can influence the complex's stability, cellular uptake, and biological mechanism of action. nih.govrsc.org The development of such complexes highlights the importance of ligands like this compound in constructing metallodrugs with tailored activities. nih.gov

| Metal Center | Ligand Type | Potential Application | Research Finding |

| Technetium-99m | Bis(aminoethanethiol) (BAT) derivatives | SPECT Brain Imaging | Neutral, lipid-soluble complexes show significant brain uptake in rats. nih.gov |

| Technetium-99m | BAT with amine sidechains ([99mTc]DEA) | SPECT Brain Imaging | Isomers show differential brain uptake; [99mTc]DEA-syn isomer demonstrates potential for SPECT imaging. nih.gov |

| Rhenium(I) | Tricarbonyl complexes with S-donor ligands | Anticancer, Antimicrobial | Activity is influenced by the ligand structure; some complexes show promise for co-treatment with thiol-depleting agents. rsc.org |

| Rhenium(I) | Carbonyl complexes with diimine ligands | Antimicrobial | Cationic fac-[Re(CO)₃]⁺ complexes show notable antimicrobial activity, unlike neutral counterparts. nih.gov |

Scaffold for Bioactive Molecule Synthesis

The reactivity of its terminal amine and thiol groups makes this compound a valuable scaffold for constructing more complex bioactive molecules. It serves as a key starting material or intermediate in the synthesis of various pharmaceutical agents.

Precursors for Antiviral Agents

A significant class of antiviral and antitumor agents are the 4'-thionucleosides, which are nucleoside analogues where the oxygen atom in the furanose ring is replaced by sulfur. nih.govnih.gov This modification often enhances the metabolic stability of the nucleoside against enzymatic degradation without compromising its biological activity. nih.gov The synthesis of these complex molecules often involves the construction of a 4-thiosugar ring, which is then coupled to a nucleobase. nih.govnih.gov

General strategies for synthesizing 4'-thionucleosides have been developed, including methods starting from ribose-derived aldehydes or employing acyclic approaches where the nucleobase is attached before the final ring cyclization. nih.gov While direct synthesis from this compound is not explicitly detailed in the provided research, its structure as an aminothiol makes it a candidate for incorporation into synthetic pathways for heterocyclic compounds. The thiol group is essential for forming the sulfur-containing ring, and the amine group provides a handle for further functionalization or for building parts of a larger molecular framework. The development of novel synthetic routes, such as the Pummerer-type thioglycosylation, has been crucial in advancing the synthesis of biologically active 4'-thionucleosides like 4'-thioFAC, a potent antineoplastic agent. nih.gov The fundamental building blocks used in these syntheses often involve molecules with thiol functionalities, highlighting the potential utility of scaffolds like this compound in this area of medicinal chemistry.

Intermediates in Pharmaceutical Synthesis

This compound is classified as a pharmaceutical intermediate, meaning it is a compound produced during the synthesis of an active pharmaceutical ingredient (API). Its bifunctional nature allows it to participate in a variety of chemical reactions, such as nucleophilic substitutions and oxidations, making it a versatile building block for complex organic molecules. The thiol group can form disulfide bonds or act as a nucleophile, while the amino group can be acylated, alkylated, or used to form imines and other nitrogen-containing structures.

Sulfur-containing functional groups are prevalent in a wide range of FDA-approved drugs. nih.govnih.gov The incorporation of sulfur can significantly influence a molecule's pharmacological properties. nih.gov Thioethers and other sulfur moieties are found in drugs across various therapeutic areas. nih.gov Intermediates like this compound are crucial for introducing these sulfur-containing fragments into a target drug molecule. For example, the synthesis of complex heterocyclic systems, such as those based on the 1,2,4-triazole (B32235) ring, often utilizes starting materials containing amine and thiol groups. researchgate.netnih.gov These heterocycles are known to form the core of many biologically active compounds with antimicrobial and other therapeutic properties. researchgate.net

Design of Targeted Chemical Probes for Biological Systems

Targeted chemical probes are essential tools for studying biological systems, enabling the visualization and quantification of specific molecules or ions. The unique properties of this compound make it a relevant component in the design of such probes.

The thiol group is highly reactive towards specific chemical moieties, a feature exploited in the design of thiol-reactive probes. nih.gov Fluorescent probes, often built on scaffolds like BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene), can be functionalized with a thiol-reactive group. nih.gov For instance, a dinitrophenyl sulfonyl (DNBS) group can quench the fluorescence of the probe; upon reaction with a thiol like the sulfhydryl group of this compound, the DNBS group is displaced, leading to a significant increase in fluorescence. nih.gov This "turn-on" mechanism allows for the sensitive detection of thiols in biological environments. nih.gov

Furthermore, this compound can be incorporated into larger structures, such as peptides, to create targeted probes. Peptides can be designed to bind to specific receptors or proteins in the body. nih.gov By incorporating this compound into a peptide sequence, the thiol group becomes available as a versatile handle for bioconjugation. nih.gov This allows for the attachment of imaging agents (like fluorophores or metal chelators for radiotracers) or other functional molecules. This strategy combines the targeting specificity of the peptide with the signaling or reactive capability of the attached moiety, enabling the probe to accumulate at a specific biological site for imaging or therapeutic action. nih.govnih.gov

| Probe Design Strategy | Mechanism | Role of Thiol Group | Example Application |

| Thiol-Reactive Fluorescent Probes | Reaction-based "turn-on" fluorescence. | The thiol acts as a nucleophile, cleaving a quenching group from a fluorophore. nih.gov | Detection and monitoring of biological thiols like cysteine, homocysteine, and glutathione (B108866). nih.gov |

| Peptide-Based Probes | The peptide sequence provides targeting to specific cells or tissues. nih.govnih.gov | The thiol serves as a conjugation site for attaching imaging agents or drugs. nih.gov | Targeted delivery of imaging agents to tumors for diagnosis. nih.gov |

| Rhenium(I) Complex Probes | Luminescent metal complexes can be used for cell imaging. | The thiol acts as a ligand to form a stable, luminescent complex. rsc.org | A non-toxic Re(I) complex with a thiol ligand localized in lysosomes, showing potential as an organelle probe. rsc.org |

Exploration in Peptide-based Therapeutics and Sulfur-Containing Compounds

The unique chemical properties of sulfur-containing compounds, particularly thiols, are widely exploited in drug design and development. nih.govunimore.it this compound is a representative molecule in this class, finding application in the sophisticated field of peptide-based therapeutics.

Peptides are increasingly important as therapeutic agents due to their high specificity and potency. nih.gov However, they can suffer from poor stability and short half-lives in the body. Chemical modification is a key strategy to overcome these limitations. The thiol group of this compound provides a powerful tool for such modifications. It can be incorporated into a peptide sequence, for example, by replacing a natural amino acid with a derivative containing the aminobutylthiol structure. nih.gov This installed thiol group can then be used for various purposes:

Macrocyclization: Forming a disulfide bond with another thiol group within the same peptide to create a cyclic peptide. Cyclization can improve peptide stability and binding affinity. nih.gov

Bioconjugation: Covalently attaching other molecules, such as polymers (e.g., PEGylation) to improve solubility and circulation time, or conjugating cytotoxic drugs to create peptide-drug conjugates (PDCs) for targeted cancer therapy. nih.gov

Ligation: Joining peptide fragments together using techniques like native chemical ligation. nih.gov

The broader field of sulfur-containing pharmaceuticals is vast, with sulfur present in many different functional groups and oxidation states. nih.govresearchgate.net Thioethers, sulfonamides, and sulfones are common scaffolds in approved drugs. nih.gov The thiol group itself is critical in many biological processes and is a key feature of important molecules like the antioxidant glutathione and the amino acid cysteine. unimore.it The ability of compounds like this compound to mimic or interact with these natural systems is a key aspect of its utility in medicinal chemistry. For example, its thiol group can interact with cysteine residues in proteins, potentially modulating their function.

Advanced Analytical and Spectroscopic Characterization of 4 Aminobutane 1 Thiol

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the isolation and quantitative analysis of 4-aminobutane-1-thiol from complex mixtures. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of aminothiols like this compound. nih.gov Since these compounds often lack a natural chromophore or fluorophore, derivatization is a common strategy to enhance their detection. oup.com

One common approach involves pre-column derivatization with a thiol-specific reagent. For instance, reagents like 1-benzyl-2-chloropyridinium (B76325) bromide (BCPB) can be used to create stable ultraviolet-absorbing derivatives. akjournals.com Another effective derivatizing agent is 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (B43410) (ABD-F), which reacts specifically with thiols to produce fluorescent derivatives. oup.com Similarly, ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F) is a thiol-specific fluorescence derivatization reagent that enables sensitive detection. nih.gov Monobromobimane (mBBr) is another reagent that reacts with thiols to form highly fluorescent and stable thioethers, detectable at the picomole level. scispace.com

The separation is typically achieved using reversed-phase chromatography. A C18 column is a common choice for the stationary phase. oup.comakjournals.com The mobile phase often consists of a buffer solution and an organic modifier, such as methanol (B129727) or acetonitrile, and may be run under isocratic or gradient conditions to optimize the separation of the derivatized aminothiol (B82208) from other components in the sample. oup.commdpi.com Detection is then performed using a UV or fluorescence detector, depending on the derivatizing agent used. nih.govakjournals.com For example, BCPB derivatives can be detected at 315 nm. akjournals.com

The quantitative analysis of this compound using HPLC has been shown to be linear over specific concentration ranges, with high accuracy and precision. akjournals.com For the analysis of total thiol content, a reduction step using an agent like tris(2-carboxyethyl)phosphine (B1197953) hydrochloride (TCEP) is often employed prior to derivatization to convert any disulfide bonds back to their thiol form. akjournals.com

Interactive Data Table: HPLC Parameters for Aminothiol Analysis

| Parameter | HPLC Method 1 | HPLC Method 2 | HPLC Method 3 |

| Derivatizing Agent | 1-benzyl-2-chloropyridinium bromide (BCPB) akjournals.com | 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) oup.com | Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) nih.gov |

| Stationary Phase | Ion-pairing reversed-phase akjournals.com | Waters Acquity BEH C18 (1.7 µm, 2.1 mm × 100 mm) oup.comnih.gov | InertSustain AQ-C18 nih.gov |

| Detection | Ultraviolet (UV) at 315 nm akjournals.com | Fluorescence oup.com | Fluorescence (Ex: 375 nm, Em: 510 nm) mdpi.com |

| Reducing Agent | Tris(2-carboxyethyl)phosphine hydrochloride (TCEP) akjournals.com | Tris-(2-carboxyethyl)-phosphine hydrochloride oup.comnih.gov | Not specified |

| Application | Human urine akjournals.com | Pig tissue oup.comnih.gov | Intracellular thiols nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of aminothiols, though it requires a derivatization step to increase the volatility and thermal stability of these polar compounds. sigmaaldrich.commdpi.com The derivatization process involves converting the active hydrogens on the amino (-NH2) and thiol (-SH) groups into less polar moieties. sigmaaldrich.com

Several derivatization reagents are available for this purpose. Silylation reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), are commonly used. sigmaaldrich.comthermofisher.com MTBSTFA is known to form tert-butyl dimethylsilyl (TBDMS) derivatives that are more stable and less sensitive to moisture compared to other silylating agents. sigmaaldrich.com Other reagents, including N-methyl-bis(trifluoroacetamide) (MBTFA), heptafluorobutyric anhydride (B1165640) (HFBA), and ethyl chloroformate (ECF), have also been successfully used for the derivatization of amino compounds. nih.gov A two-step derivatization can also be employed, for instance, using 2 M HCl in methanol to form methyl esters followed by an organic anhydride like pentafluoropropionic anhydride (PFPA). mdpi.com

Following derivatization, the sample is introduced into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. A variety of capillary columns can be used, such as those with a 5% phenyl methylpolysiloxane stationary phase. thermofisher.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both qualitative and quantitative information. mdpi.com This method has been successfully applied to the analysis of various amino acids and related compounds in biological samples. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering improved resolution, speed, and sensitivity compared to conventional HPLC. These advantages are particularly beneficial for the analysis of complex biological samples containing aminothiols.

Similar to HPLC, UPLC methods for aminothiol analysis often involve a derivatization step to enhance detection. For example, 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) has been used as a derivatizing agent specific to thiols, with subsequent detection by fluorescence. oup.comnih.gov The separation is typically performed on a sub-2 µm particle column, such as a Waters Acquity BEH C18 column (1.7 µm), under reversed-phase gradient conditions. oup.comnih.gov This allows for very rapid analysis times, often under 5 minutes. nih.gov

The enhanced resolving power of UPLC allows for the simultaneous determination of multiple aminothiols in a single run. oup.com The identity of the derivatized aminothiols can be further confirmed using mass spectrometry, such as Orbitrap MS, coupled to the UPLC system. oup.com UPLC methods have been validated for linearity, accuracy, and precision, demonstrating their robustness and reproducibility for the quantification of aminothiols in various biological matrices. nih.gov

Spectroscopic Methods for Structural Elucidation and Interaction Analysis

Spectroscopic techniques are indispensable for determining the molecular structure of this compound and for studying its interactions with other molecules. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used for these purposes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the connectivity and chemical environment of its atoms. Both ¹H and ¹³C NMR are employed for this purpose.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons on the four-carbon chain. The protons adjacent to the amino and thiol groups would exhibit characteristic chemical shifts. For comparison, in the ¹H NMR spectrum of the related compound 4-amino-1-butanol, the protons adjacent to the hydroxyl and amino groups appear at approximately 3.65 ppm and 2.72-2.86 ppm, respectively. chemicalbook.com The protons on the internal methylene (B1212753) groups would likely appear as multiplets in the range of 1.5-2.5 ppm.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each of the four carbon atoms in this compound would give a distinct signal. The chemical shifts of these carbons would be influenced by the neighboring functional groups. For instance, in studies of [4-¹³C]glutamate, the C4 carbon resonates at a specific frequency that can be monitored to study metabolic turnover. nih.gov

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis. The molecular weight of this compound is 105.2 g/mol .

In a typical mass spectrum, the molecule is first ionized, often by protonation to form the [M+H]⁺ ion, which would have a mass-to-charge ratio (m/z) of approximately 106.06850. uni.lu The fragmentation pattern of the molecular ion provides valuable structural information. For aliphatic amines, alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom, is a dominant fragmentation pathway. libretexts.org For thiols, fragmentation can occur at the thiol moiety itself. researchgate.net The analysis of these fragment ions helps to confirm the structure of the molecule.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental formula. unipd.it Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions, which can be used for more detailed structural elucidation and to differentiate between isomers. nih.gov

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 106.06850 | 119.6 |

| [M+Na]⁺ | 128.05044 | 126.8 |

| [M-H]⁻ | 104.05394 | 119.7 |

| [M+NH₄]⁺ | 123.09504 | 142.7 |

| [M+K]⁺ | 144.02438 | 125.6 |

Data predicted using CCSbase. uni.lu

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule. In the case of this compound, the IR spectrum would exhibit distinct absorption bands corresponding to the vibrations of its amine and thiol moieties.

The N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹. Often, two bands are present in this region for a primary amine, corresponding to the symmetric and asymmetric stretching modes. For instance, in similar amino compounds, these peaks can be seen around 3392 cm⁻¹ and 3507 cm⁻¹. researchgate.net The N-H bending vibration, or scissoring motion, usually appears in the range of 1590-1650 cm⁻¹. researchgate.net

The S-H stretching vibration of the thiol group is characteristically weak and appears in the region of 2550-2600 cm⁻¹. For example, the S-H stretch in 6-mercapto-1-hexanol (B159029) is clearly observed at 2555 cm⁻¹. researchgate.net The presence of this band is a key indicator of the thiol functionality.

Additionally, the C-H stretching vibrations of the butane (B89635) backbone would be present in the 2850-3000 cm⁻¹ range. The C-N and C-S stretching vibrations would appear at lower frequencies in the fingerprint region of the spectrum.

Table 1: Characteristic Infrared Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300-3500 |

| Primary Amine | N-H Bend (scissoring) | 1590-1650 |

| Thiol | S-H Stretch | 2550-2600 |

| Alkane | C-H Stretch | 2850-3000 |

Biophysical Techniques for Binding and Conformational Studies

The interaction of this compound with other molecules and surfaces is critical to its applications, particularly in biosensing and materials science. Biophysical techniques offer real-time and quantitative insights into these binding events.

Surface Plasmon Resonance (SPR) is a label-free optical sensing technique that monitors molecular binding events at a sensor surface in real-time. researchgate.net The thiol group of this compound allows for its straightforward immobilization on gold surfaces, a common substrate for SPR sensors. nih.govsoton.ac.uk This self-assembled monolayer (SAM) can then be used to study the interaction of the terminal amine group with various analytes.

When an analyte binds to the immobilized this compound, the refractive index at the sensor surface changes, leading to a shift in the SPR angle or wavelength. wpmucdn.com This shift is directly proportional to the mass of the bound analyte, allowing for the determination of association and dissociation rate constants (kₐ and kₑ), as well as the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.

For example, studies involving the functionalization of gold nanoparticles with thiols have shown that the adsorption process can be monitored by the shift in the localized surface plasmon resonance (LSPR) peak. nih.gov The kinetics of this functionalization can be followed, with reactions often completing in under an hour for low thiol concentrations. nih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding event. nih.gov In a typical ITC experiment, a solution of this compound would be titrated into a solution containing its binding partner, or vice versa.

The resulting heat changes are measured and plotted against the molar ratio of the reactants. Analysis of this binding isotherm yields the stoichiometry of the interaction (n), the binding constant (Kₐ), and the enthalpy (ΔH) and entropy (ΔS) of binding. From these parameters, the Gibbs free energy of binding (ΔG) can be calculated (ΔG = -RTlnKₐ).

For instance, ITC has been used to study the binding of peptides to lipid vesicles, revealing that the binding enthalpy can vary significantly depending on the system, while the free energy of binding remains relatively constant. nih.gov This level of thermodynamic detail is crucial for understanding the driving forces behind the interaction of this compound with its targets.

Fluorescence spectroscopy is a highly sensitive technique that can provide information about the local environment of a fluorescent molecule (fluorophore). While this compound itself is not fluorescent, it can be labeled with a fluorescent dye, or its interaction with a fluorescent binding partner can be studied.

Changes in the fluorescence intensity, emission wavelength, and polarization (anisotropy) can reveal information about binding events, conformational changes, and the polarity of the microenvironment surrounding the fluorophore. For example, if this compound binds to a protein, and this binding event alters the environment of a nearby tryptophan residue (an intrinsic fluorophore), a change in the tryptophan fluorescence will be observed. This can be used to monitor the binding and deduce affinity constants.

Surface Analysis Techniques, e.g., X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net XPS is particularly valuable for characterizing the self-assembled monolayers of this compound on various substrates.

In an XPS experiment, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated. The binding energy is characteristic of the element and its chemical environment.

For a this compound monolayer on a gold surface, XPS can confirm the presence of carbon, nitrogen, sulfur, and gold. nih.gov High-resolution scans of the S 2p, N 1s, and C 1s regions can provide detailed information about the chemical state of these elements. For example, the S 2p spectrum can distinguish between bound thiolate species and unbound or oxidized sulfur species. nih.gov Similarly, the N 1s spectrum can provide information about the protonation state of the amine group.

XPS has been used to monitor the ligand exchange process on gold nanoparticles, for instance, replacing a shorter chain thiol with a longer one. nih.gov It can also be used to assess the purity of the functionalized surface, detecting any unbound thiols or oxidized species. nih.gov

Table 2: Expected Binding Energies in XPS for this compound on a Gold Surface

| Element | Core Level | Expected Binding Energy (eV) Range | Chemical State Information |

| Sulfur | S 2p | 162-164 | Thiolate bond to gold |

| Nitrogen | N 1s | ~400-402 | Amine group, protonation state |

| Carbon | C 1s | ~285-287 | Alkyl chain |

| Gold | Au 4f | ~84.0 (Au 4f₇/₂) | Substrate |

Theoretical and Computational Investigations of 4 Aminobutane 1 Thiol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 4-aminobutane-1-thiol. Methods such as Density Functional Theory (DFT) are employed to analyze its properties. The electronic structure is characterized by the distribution of electron density and the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).